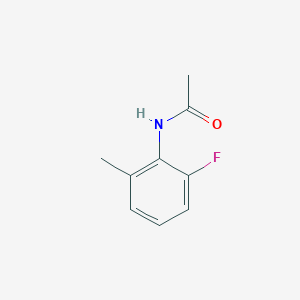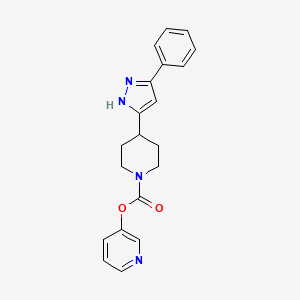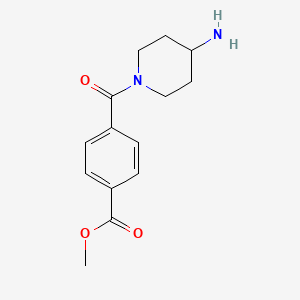
ER-Tracker Green
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ER-Tracker Green is a fluorescent dye used primarily in biological research to visualize and study the endoplasmic reticulum (ER) within cells. It is known for its high selectivity and fluorescence properties, making it a valuable tool in cell biology and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: ER-Tracker Green is synthesized through a series of chemical reactions involving the conjugation of a fluorescent dye to a molecule that targets the ER. The specific synthetic routes and reaction conditions are proprietary and typically not disclosed by manufacturers.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, purification, and quality control processes to ensure the dye meets the required standards for biological research.
Chemical Reactions Analysis
Types of Reactions: ER-Tracker Green primarily undergoes conjugation reactions to attach the fluorescent dye to the targeting molecule. These reactions are typically carried out under controlled conditions to ensure the stability and functionality of the dye.
Common Reagents and Conditions: Reagents used in the synthesis of this compound include various organic solvents, catalysts, and reagents specific to the conjugation chemistry. The reactions are usually performed at specific temperatures and pH levels to optimize the yield and purity of the final product.
Major Products Formed: The major product of the synthesis is the this compound dye itself, which is then purified and formulated for use in biological research.
Scientific Research Applications
ER-Tracker Green is widely used in scientific research for imaging and studying the endoplasmic reticulum in cells. Its applications include:
Cell Biology: Visualizing the structure and function of the ER in living cells.
Drug Discovery: Screening compounds that affect ER function.
Toxicology: Assessing the impact of drugs and chemicals on ER integrity.
Medical Research: Investigating diseases related to ER dysfunction, such as neurodegenerative disorders.
Mechanism of Action
ER-Tracker Green exerts its effects by selectively binding to the endoplasmic reticulum within cells. The fluorescent dye emits light when excited by a specific wavelength, allowing researchers to visualize the ER under a fluorescence microscope. The molecular targets and pathways involved include the ER membrane proteins and the intracellular environment that maintains ER structure and function.
Comparison with Similar Compounds
DiOC6(3)
BODIPY FL
ER-Tracker Red
ER-Tracker Green stands out due to its high selectivity, low cytotoxicity, and compatibility with live-cell imaging techniques.
Properties
Molecular Formula |
C37H42BClF2N6O6S |
|---|---|
Molecular Weight |
783.1 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-2-methoxybenzamide |
InChI |
InChI=1S/C37H42BClF2N6O6S/c1-23-19-24(2)46-33(23)22-29-12-11-28(47(29)38(46,40)41)13-16-34(48)44-32-21-26(39)20-31(35(32)53-3)36(49)42-18-17-25-9-14-30(15-10-25)54(51,52)45-37(50)43-27-7-5-4-6-8-27/h9-12,14-15,19-22,27H,4-8,13,16-18H2,1-3H3,(H,42,49)(H,44,48)(H2,43,45,50) |
InChI Key |
DOQZRTREFZBLMY-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC4=CC(=CC(=C4OC)C(=O)NCCC5=CC=C(C=C5)S(=O)(=O)NC(=O)NC6CCCCC6)Cl)C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


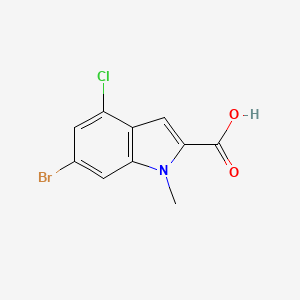
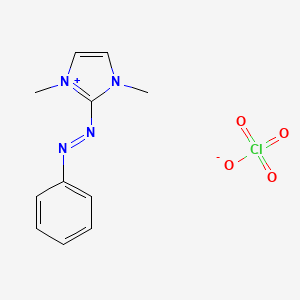
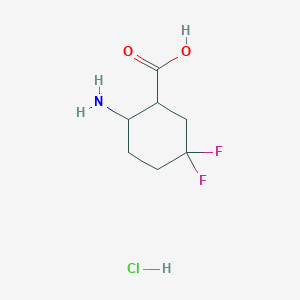
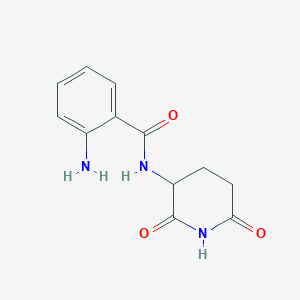

![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
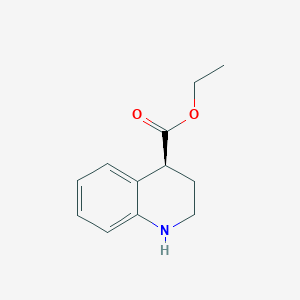
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
